N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide is a compound that features a bipyridine moiety linked to a chlorobenzamide group. Bipyridine derivatives are known for their versatile applications in various fields, including coordination chemistry, catalysis, and materials science. The presence of the chlorobenzamide group adds to its potential reactivity and utility in synthetic chemistry.
Properties
IUPAC Name |
3-chloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVPKNQTPVFJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide typically involves the coupling of a bipyridine derivative with a chlorobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated bipyridine with a boronic acid derivative of chlorobenzamide . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide, often employs large-scale coupling reactions using robust and scalable methods such as the Suzuki or Stille coupling reactions . These methods are favored for their high yields and the ability to produce large quantities of the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The chlorobenzamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can chelate metal ions, which can modulate the activity of metalloenzymes . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide can be compared with other bipyridine derivatives such as:
2,2’-bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-bipyridine: Used in the formation of coordination polymers and metal-organic frameworks.
3,3’-bipyridine: Similar to N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide but lacks the chlorobenzamide group, making it less reactive in certain substitution reactions.
The uniqueness of N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide lies in its combined bipyridine and chlorobenzamide functionalities, which provide a versatile platform for various chemical modifications and applications.
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12ClN3
- Molecular Weight : 273.73 g/mol
- IUPAC Name : this compound
The compound features a bipyridine moiety known for its ability to chelate metal ions and interact with biological macromolecules, which is crucial for its biological activity.
This compound exhibits its biological effects primarily through:
- Metal Ion Chelation : The bipyridine structure can form stable complexes with metal ions, modulating the activity of metalloenzymes.
- Interaction with Biological Macromolecules : The compound can bind to nucleic acids and proteins, affecting their function and stability.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For example:
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Cell Proliferation Inhibition : Research indicates that this compound significantly inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer) cells.
Cell Line IC50 (µM) MCF-7 15.2 MDA-MB 231 10.7
These results were obtained through MTT assays, demonstrating the compound's potential as an effective anticancer agent.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Anticancer Study : A study conducted on the effects of this compound on tumor growth in vivo demonstrated a significant reduction in tumor size in treated mice compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against drug-resistant bacterial strains. Results indicated that the compound could serve as a potential candidate for developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
